Myristinsäureethylester

Übersicht

Beschreibung

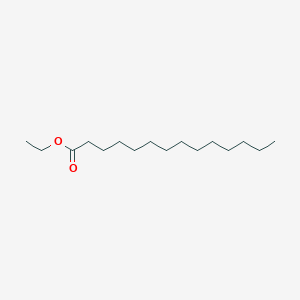

Ethyltetradecanoat, auch bekannt als Ethylmyristat, ist ein Ester, der aus Tetradecansäure (Myristinsäure) und Ethanol gewonnen wird. Es ist eine farblose Flüssigkeit mit einem schwachen, angenehmen Geruch. Die Verbindung wird aufgrund ihres charakteristischen Geruchs häufig in der Duft- und Aromastoffindustrie eingesetzt und findet sich auch in verschiedenen Kosmetik- und Körperpflegeprodukten .

Wissenschaftliche Forschungsanwendungen

Ethyltetradecanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der Gaschromatographie verwendet.

Biologie: Wird hinsichtlich seiner Rolle in biologischen Systemen und seiner Auswirkungen auf Zellmembranen untersucht.

Medizin: Wird aufgrund seiner Biokompatibilität hinsichtlich seiner potenziellen Verwendung in Arzneimitteltransportsystemen untersucht.

Wirkmechanismus

Der Wirkmechanismus von Ethyltetradecanoat umfasst seine Wechselwirkung mit Zellmembranen und Enzymen. Als Fettsäureester kann es sich in Lipiddoppelschichten integrieren und so die Membranfluidität und -permeabilität beeinflussen. Es kann auch mit bestimmten Enzymen interagieren und deren Aktivität verändern, wodurch Stoffwechselwege beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade können je nach biologischem Kontext variieren .

Wirkmechanismus

Target of Action

Ethyl myristate, also known as ethyl tetradecanoate, is a long-chain fatty acid ester It’s known that fatty acid ethyl esters (faees) like ethyl myristate can bind to and decrease the activity of certain proteins .

Mode of Action

Ethyl myristate interacts with its targets primarily through binding. This binding can result in decreased activity of the target proteins

Biochemical Pathways

It’s known that fatty acid ethyl esters (faees) like ethyl myristate are products of nonoxidative ethanol metabolism . They can be used as alcohol markers in hair . Also, there’s evidence that certain fatty acids, like myristates, can support the non-symbiotic growth and spore production of certain fungi .

Pharmacokinetics

Ethyl myristate has certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s known that myristate esters like ethyl myristate are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . .

Result of Action

It’s known that fatty acid ethyl esters (faees) like ethyl myristate can bind to and decrease the activity of certain proteins . This could potentially alter cellular functions depending on the specific target proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl myristate. For instance, the presence of certain fatty acids like myristates in the environment can support the non-symbiotic growth and spore production of certain fungi . .

Biochemische Analyse

Biochemical Properties

Ethyl myristate interacts with various biomolecules in biochemical reactions. It is readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized

Cellular Effects

It is known that myristate esters, including ethyl myristate, are used as skin conditioning agents in cosmetics . This suggests that ethyl myristate may have effects on skin cells, potentially influencing cell function and metabolism.

Temporal Effects in Laboratory Settings

It is known that myristate esters are readily hydrolyzed to the corresponding alcohols and acids , suggesting that ethyl myristate may degrade over time in certain conditions.

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of ethyl myristate in animal models. One study reported that a single dermal dose of ethyl myristate (5 g/kg) resulted in the death of 2 out of 10 rabbits over 7 days .

Metabolic Pathways

Ethyl myristate is involved in the metabolism of fatty acids. It is hydrolyzed to myristic acid and ethanol, which are then further metabolized

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ethyltetradecanoat kann durch Veresterung von Tetradecansäure mit Ethanol synthetisiert werden. Die Reaktion erfordert typischerweise einen sauren Katalysator, wie z. B. Schwefelsäure oder Salzsäure, um effizient abzulaufen. Die allgemeine Reaktion lautet wie folgt:

Tetradecansäure+Ethanol→Ethyltetradecanoat+Wasser

Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten zu gewährleisten. Das Gemisch wird erhitzt, und das während der Reaktion gebildete Wasser wird kontinuierlich entfernt, um die Reaktion zur Vollständigkeit zu treiben .

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Produktion von Ethyltetradecanoat in ähnlichen Veresterungsprozessen, jedoch in größerem Maßstab. Die Reaktion wird in großen Reaktoren mit effizienter Mischung und Temperaturregelung durchgeführt. Die Verwendung einer kontinuierlichen Destillation hilft bei der Trennung und Reinigung des Esters aus dem Reaktionsgemisch. Das Endprodukt wird dann weiteren Reinigungsschritten wie Vakuumdestillation unterzogen, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyltetradecanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einem sauren oder basischen Katalysator kann Ethyltetradecanoat zu Tetradecansäure und Ethanol hydrolysiert werden.

Reduktion: Der Ester kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.

Umesterung: Ethyltetradecanoat kann in Gegenwart eines Katalysators mit anderen Alkoholen reagieren, um verschiedene Ester zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen, Wasser, Hitze.

Reduktion: Lithiumaluminiumhydrid, trockener Ether, niedrige Temperatur.

Umesterung: Alkohol, saurer oder basischer Katalysator, Hitze.

Hauptprodukte, die gebildet werden

Hydrolyse: Tetradecansäure und Ethanol.

Reduktion: Tetradecanol und Ethanol.

Umesterung: Verschiedene Ester, abhängig vom verwendeten Alkohol.

Vergleich Mit ähnlichen Verbindungen

Ethyltetradecanoat ähnelt anderen Fettsäureestern, wie z. B.:

Methyltetradecanoat: Der Methylester der Tetradecansäure, der in ähnlichen Anwendungen verwendet wird, aber leicht unterschiedliche physikalische Eigenschaften aufweist.

Ethylpalmitat: Der Ethylester der Hexadecansäure, der in Kosmetika und als Schmiermittel verwendet wird.

Ethylstearat: Der Ethylester der Octadecansäure, der bei der Herstellung von Kunststoffen und als Tensid verwendet wird.

Einzigartigkeit

Ethyltetradecanoat ist aufgrund seiner spezifischen Kettenlänge und der daraus resultierenden Balance von hydrophoben und hydrophilen Eigenschaften einzigartig. Dies macht es besonders gut geeignet für den Einsatz in Düften und Aromen, wo es ein charakteristisches Geruchsprofil bietet .

Eigenschaften

IUPAC Name |

ethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRHZKQPFCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047654 | |

| Record name | Ethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

178.00 to 180.00 °C. @ 12.00 mm Hg | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol) | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.862 | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

124-06-1 | |

| Record name | Ethyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl myristate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995S49749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12.3 °C | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl myristate?

A1: Ethyl myristate has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol.

Q2: What are the key spectroscopic characteristics of ethyl myristate?

A2: While specific spectroscopic data is not provided in the research excerpts, ethyl myristate can be characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, structure, and molecular weight of the compound.

Q3: What is the solubility of ethyl myristate?

A: Ethyl myristate is practically insoluble in water but exhibits good solubility in organic solvents like ethyl acetate, hexane, and ethanol. [] Its solubility in specific solvent mixtures can be predicted using models like UNIFAC. []

Q4: How does ethyl myristate perform under high pressure?

A: Research indicates that ethyl myristate's viscosity increases with increasing pressure and decreases with increasing temperature. [, ] This behavior is important for applications where the compound is subjected to high pressure conditions.

Q5: How does ethyl myristate interact with other materials in pharmaceutical formulations?

A: Ethyl myristate can form complexes with compounds like 4-hexylresorcinol, impacting the release rate of the drug from ointments. [] This interaction highlights the importance of considering material compatibility in pharmaceutical formulations containing ethyl myristate.

Q6: How is ethyl myristate used in the development of biodiesels?

A: Ethyl myristate is a fatty acid ethyl ester (FAEE) found in biodiesel produced from various feedstocks. [, ] Its presence contributes to the fuel properties of the biodiesel.

Q7: What is the role of ethyl myristate in food flavor and aroma?

A: Ethyl myristate is a volatile compound that contributes to the aroma profile of various foods and beverages, including Chinese date, cider spirits, and beef. [, , , ] Its presence can enhance fruity and other desirable flavor notes.

Q8: What analytical techniques are used to detect and quantify ethyl myristate?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of ethyl myristate in various matrices, including food, biological samples, and biodiesels. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)

![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)

![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)